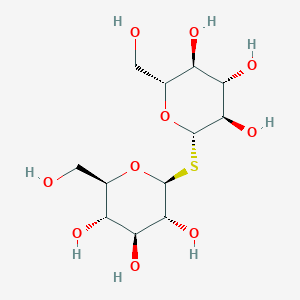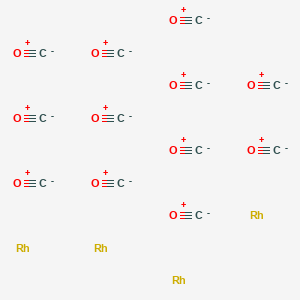
Sulfure de 4-isothiocyanato-4'-nitrodiphényle
Vue d'ensemble
Description
4-Isothiocyanato-4’-nitrodiphenyl sulfide is a chemical compound with the molecular formula C13H8N2O2S2 and a molecular weight of 288.34 g/mol . It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol. This compound belongs to the family of isothiocyanates and has been studied extensively for its biological activity and potential therapeutic applications.
Applications De Recherche Scientifique
4-Isothiocyanato-4’-nitrodiphenyl sulfide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea and dithiocarbamate derivatives.
Biology: This compound has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Research has shown that it may have therapeutic applications in the treatment of diseases such as cancer and inflammatory disorders.
Méthodes De Préparation
The synthesis of 4-Isothiocyanato-4’-nitrodiphenyl sulfide involves the reaction of 4-nitrodiphenyl sulfide with thiophosgene. The reaction is typically carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Isothiocyanato-4’-nitrodiphenyl sulfide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid, leading to the formation of the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 4-Isothiocyanato-4’-nitrodiphenyl sulfide involves the interaction with cellular proteins and enzymes. The isothiocyanate group can react with nucleophilic amino acid residues such as cysteine, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity and disruption of cellular signaling pathways. The compound has been shown to target various molecular pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
4-Isothiocyanato-4’-nitrodiphenyl sulfide can be compared with other similar compounds such as:
Phenyl isothiocyanate: A simpler isothiocyanate compound that is also used in organic synthesis and has biological activity.
4-Nitrophenyl isothiocyanate: Similar to 4-Isothiocyanato-4’-nitrodiphenyl sulfide but lacks the sulfide linkage, making it less complex.
4-Isothiocyanato-4’-aminodiphenyl sulfide: A related compound where the nitro group is replaced with an amino group, which may result in different reactivity and biological activity.
The uniqueness of 4-Isothiocyanato-4’-nitrodiphenyl sulfide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Propriétés
IUPAC Name |
1-isothiocyanato-4-(4-nitrophenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S2/c16-15(17)11-3-7-13(8-4-11)19-12-5-1-10(2-6-12)14-9-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXCSNLNVVAJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347770 | |
| Record name | 1-Isothiocyanato-4-[(4-nitrophenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19822-35-6 | |
| Record name | 1-Isothiocyanato-4-[(4-nitrophenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19822-35-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)

![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)

![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)






![Isopropanol, [2-14C]](/img/structure/B33646.png)
